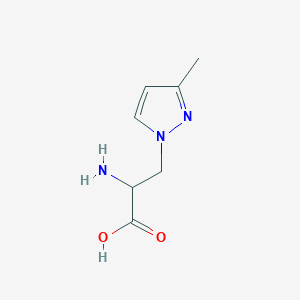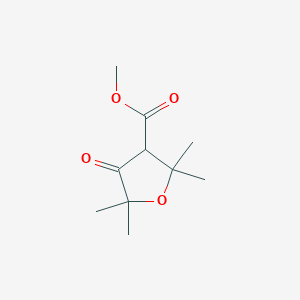![molecular formula C11H19IO B13065895 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and a methoxy group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Introduction of Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents such as iodine and a suitable halogen carrier.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions, using methanol or other methoxy sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the iodomethyl group, leading to different reactivity.
2-Iodomethyl-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the methoxy group, affecting its chemical behavior.
2-Methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the iodomethyl group, resulting in different applications.
Uniqueness
2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[22
Propiedades
Fórmula molecular |
C11H19IO |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19IO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
IQGYYFJZOITVKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(CI)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)







![3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B13065869.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)

![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)


